4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-24(2)30(28,29)21-11-9-19(10-12-21)22(27)23-13-6-14-25-15-17-26(18-16-25)20-7-4-3-5-8-20/h3-5,7-12H,6,13-18H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAOPVWPMKAEML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the phenylpiperazinyl propyl side chain. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and scalability of the production, ensuring a consistent supply of high-purity this compound for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles; varying temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For instance, it may act as an inhibitor of certain enzymes, thereby affecting metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthyl 3-(dimethylsulfamoyl)-4-methylbenzoate
- 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide
Uniqueness
4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzamide core with a dimethylsulfamoyl group and a phenylpiperazinyl propyl side chain makes it particularly versatile for various applications in research and industry.
Biological Activity
4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a complex organic compound with significant implications in medicinal chemistry and pharmacology. This compound is particularly noted for its interactions with neurotransmitter systems, specifically dopamine receptors, which are critical in the treatment of various neurological disorders.
Chemical Structure and Properties
The molecular formula of this compound is . It features a benzamide core linked to a dimethylsulfamoyl group and a phenylpiperazine moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N4O3S |
| Molecular Weight | 396.54 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO, DMF |
The biological activity of this compound primarily involves its interaction with dopamine receptors. It acts as an agonist or antagonist, modulating neurotransmitter release and influencing various neurological pathways. This interaction is mediated through the binding of the compound to the receptor’s active site, resulting in conformational changes that alter receptor function.
Biological Activity and Therapeutic Potential
Research indicates that this compound may exhibit potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and schizophrenia. Its structural features confer high affinity and selectivity for certain dopamine receptor subtypes, making it a valuable candidate for drug development.
Case Studies and Research Findings
- Dopamine Receptor Interaction : Studies have shown that compounds similar to this compound can selectively bind to dopamine D2 receptors, leading to modulation of dopaminergic signaling pathways.
- Neuroprotective Effects : In vitro studies demonstrated that derivatives of this compound possess neuroprotective properties against oxidative stress in neuronal cell lines, suggesting potential applications in neurodegenerative diseases .
- Antidepressant Activity : Experimental models indicate that this compound may exhibit antidepressant-like effects through its action on serotonin receptors, further expanding its therapeutic profile beyond dopaminergic systems .
Comparative Analysis with Similar Compounds
The unique structural characteristics of this compound differentiate it from other piperazine derivatives. Below is a comparison with similar compounds:
| Compound Name | Target Receptors | Biological Activity |
|---|---|---|
| Pramipexole | Dopamine D2 | Antiparkinsonian |
| Ropinirole | Dopamine D2 | Antiparkinsonian |
| This compound | Dopamine D2, Serotonin | Neuroprotective, Antidepressant |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A common approach involves:
Coupling reactions : Reacting a benzamide derivative with a piperazine-containing alkylamine under nucleophilic substitution conditions (e.g., DMF as solvent, 80–100°C, 12–24 hours) .
Sulfamoylation : Introducing the dimethylsulfamoyl group using dimethylsulfamoyl chloride in the presence of a base like triethylamine .
- Key Considerations : Optimize reaction time and temperature to avoid side products. Purification often involves column chromatography (e.g., chloroform:methanol gradients) and crystallization .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the benzamide backbone, piperazine ring, and dimethylsulfamoyl group. For example, aromatic protons appear at δ 7.74–6.84 ppm, while piperazine methyl groups resonate at δ 2.34–3.80 ppm .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 488.6–552.5 [M+H]) validate the molecular weight .
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N within 0.4% of theoretical values) .
Q. What preliminary pharmacological assays are used to evaluate this compound?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [S]GTPγS) to assess affinity for serotonin or dopamine receptors, given structural similarities to known modulators .
- Enzyme Inhibition Studies : Test against targets like protein tyrosine phosphatases (PTP1B) using colorimetric substrates (e.g., pNPP) .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., IC determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Modifications :
- Piperazine Substitution : Replace 4-phenylpiperazine with 4-pyridinyl or 4-fluorophenyl groups to alter receptor selectivity .
- Alkyl Chain Length : Vary the propyl linker (e.g., ethyl to butyl) to adjust lipophilicity and membrane permeability .
- Assays : Compare IC values across analogs in enzymatic (e.g., PTP1B inhibition) and cellular (e.g., apoptosis via Bcl-2 modulation) assays .
- Data Analysis : Use 3D-QSAR models to predict activity cliffs and guide synthesis .
Q. What computational methods are suitable for predicting target interactions?
- Methodological Answer :
- Molecular Docking : Tools like Glide XP (Schrödinger) can model binding to receptors (e.g., Bcl-2 proteins) by evaluating hydrophobic enclosure and hydrogen-bond networks .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
- Free Energy Calculations : Use MM/GBSA to estimate binding affinities (ΔG) and validate against experimental IC data .
Q. How can contradictory data in pharmacological studies be resolved?
- Methodological Answer :
- Case Example : If analog 11h shows high in vitro activity but low in vivo efficacy:
Bioavailability Testing : Measure plasma concentrations via LC-MS to check for poor absorption or rapid clearance .
Metabolite Profiling : Identify degradation products using HR-MS/MS .
Formulation Adjustments : Introduce PEGylation or nano-encapsulation to enhance solubility .
Key Considerations for Researchers
- Synthetic Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, inert atmosphere) to address yield variability (33–92% in ) .
- Data Transparency : Report negative results (e.g., failed coupling reactions) to refine SAR models .
- Ethical Compliance : Ensure proper licensing for animal or human cell line use in pharmacological testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
